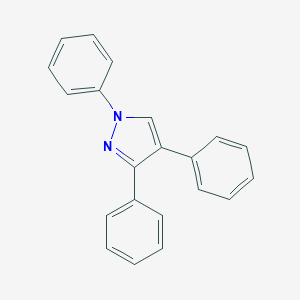

1,3,4-Triphenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-triphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)22-21(20)18-12-6-2-7-13-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRVRVKZFJPHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339397 | |

| Record name | 1,3,4-Triphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666-85-9 | |

| Record name | 1,3,4-Triphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 1,3,4 Triphenyl 1h Pyrazole

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive insights into the molecular and crystal structure of 1,3,4-triphenyl-1H-pyrazole, revealing the precise arrangement of atoms and the nature of intermolecular forces that govern its solid-state packing.

| Parameter | Value |

|---|---|

| Crystal System | Not specified in provided text |

| Space Group | Not specified in provided text |

| Molecules in Asymmetric Unit | 4 |

| Dihedral Angles between Phenyl Rings (°) | 22.2 (2), 22.4 (2), 25.1 (3), 41.9 (2) |

Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces

The crystal packing of this compound and its derivatives is stabilized by a network of intermolecular interactions. While classical hydrogen bonds may be absent due to the steric hindrance of the bulky phenyl groups, weaker interactions play a crucial role. These include C-H···π interactions, where a hydrogen atom interacts with the π-electron cloud of a phenyl ring. researchgate.netrsc.org

π-π stacking interactions between the aromatic rings of adjacent molecules are also significant, with centroid-centroid distances typically in the range of 3.5–4.0 Å. researchgate.net These interactions, along with van der Waals forces, dominate the crystal lattice, leading to specific packing motifs like herringbone arrangements. diva-portal.org In some pyrazole derivatives, intermolecular C-H···O or C-H···N hydrogen bonds can lead to the formation of dimers and larger supramolecular structures. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

For instance, in related structures, H···H interactions often account for the largest percentage of the Hirshfeld surface, followed by C···H/H···C contacts. diva-portal.orgiucr.orgiucr.org Other significant contacts can include N···H/H···N and O···H/H···O interactions, depending on the specific functional groups present. diva-portal.orgiucr.org This quantitative analysis confirms the prevalence of van der Waals forces and weak hydrogen bonds in stabilizing the crystal structure. diva-portal.orgiucr.org

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 32.8 |

| C···H/H···C | 27.5 |

| N···H/H···N | 15.1 |

| Cl···H/H···Cl | 14.0 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of the pyrazole core and the phenyl substituents.

Key vibrational modes include the C=N stretching of the pyrazole ring, typically observed in the region of 1590-1600 cm⁻¹. jchemlett.com The C=C stretching vibrations of the aromatic phenyl rings appear in the 1400-1600 cm⁻¹ range. jchemlett.commdpi.com C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The deformation vibrations of the pyrazole ring itself can be seen at lower frequencies. derpharmachemica.com For example, in 1,3,5-triphenyl-4,5-dihydro pyrazole, FT-IR bands were observed at 1574, 1498, and 1468 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Pyrazole Ring | C=N Stretch | 1590-1600 | jchemlett.com |

| Phenyl Rings | C=C Stretch | 1400-1600 | jchemlett.commdpi.com |

| Aromatic C-H | Stretch | >3000 | Generic |

| Pyrazole Ring | Deformation | ~634 | derpharmachemica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides valuable information about the chemical environment of the hydrogen atoms. The aromatic protons of the three phenyl rings typically appear as a complex multiplet in the range of δ 7.0–8.0 ppm. nih.gov The exact chemical shifts and coupling patterns can help to distinguish between the protons on the different phenyl rings.

For a closely related compound, phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone, the aromatic protons resonate in a broad multiplet between δ 7.08 and 8.03 ppm. nih.gov In another example, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the protons of the phenyl group attached to the pyrazole ring show distinct signals. mdpi.com The integration of the signals in the ¹H NMR spectrum confirms the number of protons in each chemical environment, consistent with the triphenyl-substituted pyrazole structure.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic Protons | 7.08–8.03 | m | 20H |

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. In the case of this compound, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrazole core and the three phenyl rings.

The interpretation of the ¹³C NMR spectrum is based on the chemical shift (δ) of each carbon, which is influenced by its electronic environment. Electron-withdrawing groups and proximity to electronegative atoms will deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will shield the nucleus, shifting the signal to a lower chemical shift (upfield).

A general representation of the expected ¹³C NMR data for this compound is presented in the interactive table below. The chemical shifts are estimated based on typical values for similar aromatic and heterocyclic systems.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Pyrazole) | ~150 |

| C4 (Pyrazole) | ~120 |

| C5 (Pyrazole) | ~145 |

| Phenyl C (ipso) | ~130-140 |

| Phenyl C (ortho, meta, para) | ~125-130 |

It is important to note that the precise assignment of each peak requires further analysis, often aided by advanced NMR techniques.

Advanced NMR Techniques (e.g., 2D NMR)

To overcome the limitations of one-dimensional (1D) NMR and to unambiguously assign the complex spectral data of molecules like this compound, two-dimensional (2D) NMR techniques are employed. mnstate.edu These experiments provide correlation data between different nuclei, revealing the connectivity and spatial relationships within the molecule.

Key 2D NMR techniques that would be instrumental in the characterization of this compound include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. mnstate.edu It would be particularly useful for determining the connectivity of protons within each of the three phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). biorxiv.org By matching the proton signals to their attached carbons, it greatly simplifies the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds (¹H-¹³C). biorxiv.orgrsc.org For this compound, HMBC would be crucial for establishing the connectivity between the phenyl rings and the pyrazole core. For example, correlations between the protons on one phenyl ring and the carbons of the pyrazole ring would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the relative orientation of the phenyl rings with respect to each other and to the pyrazole ring.

The application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all ¹H and ¹³C NMR signals, leading to a definitive structural confirmation of this compound. Research on related 3,4-diaryl-1H-pyrazoles has demonstrated the successful use of 2D-NOESY and HMBC to confirm the regioselectivity of their synthesis. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. ubbcluj.rousp.br The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated π-electron systems in the molecule.

For this compound, the presence of the pyrazole ring and three phenyl groups creates an extended conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). usp.br As a result, the molecule is expected to absorb UV light, leading to π → π* electronic transitions.

The UV-Vis spectrum of this compound would likely exhibit strong absorption bands in the UV region. The exact position of the absorption maximum (λmax) is influenced by the extent of conjugation and the presence of substituents. In similar pyrazole derivatives, absorption maxima are observed at various wavelengths. For instance, some pyrazoline compounds exhibit maximum absorption peaks at 253 nm, 313 nm, and 353 nm. unpad.ac.id Another study on a 1,3,5-triphenyl-2-pyrazoline derivative showed an absorption maximum that can be shifted depending on substituents. researchgate.net The electronic transitions in 1,3,5-triarylpyrazolines typically occur above 350 nm. researchgate.net

The data from UV-Vis spectroscopy can be used to confirm the presence of the conjugated system and can also be sensitive to the solvent environment, which can affect the energy of the electronic transitions.

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~250-360 | High |

The molar absorptivity (ε) is a measure of how strongly the molecule absorbs light at a given wavelength and is a characteristic property of the compound.

Computational Chemistry Investigations of 1,3,4 Triphenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecules. icm.edu.plmaterialsciencejournal.org It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like triphenyl-substituted pyrazoles. science.gov

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP with basis sets like 6-31G**, are commonly used to find the optimized geometry. nih.govresearchgate.net These calculations provide crucial information on bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a related pyrazole derivative, the azo group (N-N) bond length was calculated to be 1.3708 Å and the imine (C=N) bond length was 1.2887 Å. materialsciencejournal.org The planarity of the pyrazole ring can be distorted by the bulky phenyl and other substituent groups, which is reflected in the calculated dihedral angles. nih.gov

The electronic structure of 1,3,4-triphenyl-1H-pyrazole is characterized by the distribution of electrons within the molecule. The presence of multiple phenyl rings attached to the pyrazole core leads to an extended π-conjugated system. This delocalization of electrons across the molecule is a key feature influencing its electronic and photophysical properties. icm.edu.pl

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.govajchem-a.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.govajchem-a.com A smaller energy gap generally implies higher reactivity. researchgate.net

For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and the attached phenyl groups, indicating that these are the primary sites for electron donation. icm.edu.plnih.gov The LUMO, conversely, is also typically spread across the aromatic system, indicating the regions susceptible to nucleophilic attack. icm.edu.plnih.gov The HOMO-LUMO energy gap for pyrazole derivatives can vary depending on the substituents, with typical values calculated by DFT methods falling in the range of 3 to 4 eV. nih.gov For example, a series of pyrazoline derivatives exhibited HOMO-LUMO gaps ranging from 3.02 to 3.43 eV. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Properties of Representative Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔEg) (eV) |

| M1 | -5.92 | -2.50 | 3.42 |

| M2 | -5.91 | -2.77 | 3.14 |

| M3 | -5.87 | -2.85 | 3.02 |

| M4 | -5.86 | -2.43 | 3.43 |

| M5 | -5.86 | -2.42 | 3.37 |

| M6 | -6.06 | -2.90 | 3.16 |

| Ma | -6.10 | -2.26 | 3.83 |

Data sourced from a computational study on pyrazoline derivatives. nih.gov

Prediction of Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of global reactivity descriptors that offer deeper insights into a molecule's chemical behavior. mdpi.com These descriptors are calculated from the energies of the frontier orbitals and include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher value suggests greater stability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Nucleophilicity Index (N): Describes the nucleophilic character of a molecule. researchgate.net

These descriptors are valuable for predicting how a molecule will interact with other chemical species. mdpi.comresearchgate.net For example, a high electrophilicity index suggests that the molecule will be a good electrophile in reactions. researchgate.net The reactivity of pyrazole derivatives can be tuned by altering the substituents on the phenyl rings. mdpi.com

Table 2: Predicted Global Reactivity Descriptors for a Series of Thiophene-Based Pyrazole Amides

| Compound | Ionization Potential (I) | Electron Affinity (A) | Chemical Hardness (η) | Electronic Chemical Potential (µ) | Electrophilicity Index (ω) |

| 9a | 6.55 | 2.05 | 2.25 | -4.30 | 4.12 |

| 9b | 6.53 | 2.11 | 2.21 | -4.32 | 4.22 |

| 9c | 6.46 | 2.16 | 2.15 | -4.31 | 4.32 |

| 9d | 6.64 | 2.10 | 2.27 | -4.37 | 4.21 |

| 9e | 6.51 | 2.08 | 2.22 | -4.30 | 4.17 |

| 9f | 6.53 | 2.12 | 2.20 | -4.32 | 4.23 |

| 9g | 6.54 | 2.14 | 2.20 | -4.34 | 4.28 |

| 9h | 6.46 | 2.16 | 2.15 | -4.31 | 4.32 |

This table showcases how reactivity descriptors can be calculated for related pyrazole structures. mdpi.com

Non-Linear Optical (NLO) Properties Prediction and Hyperpolarizabilities

Molecules with extended π-conjugated systems and significant differences in electron distribution between their ground and excited states can exhibit non-linear optical (NLO) properties. These materials have potential applications in technologies like optical data storage and communications. researchgate.net Pyrazole derivatives, particularly those with donor-acceptor substituents, are of interest as potential NLO materials. acs.org

Computational methods, specifically DFT, can be used to predict the NLO properties of molecules by calculating the first-order hyperpolarizability (β). nih.gov A large β value is indicative of a strong NLO response. nih.gov For a series of pyrazoline derivatives, the calculated hyperpolarizability values were found to be greater than that of urea (B33335), a standard NLO material, suggesting their potential for NLO applications. nih.gov The presence of electron-donating and electron-withdrawing groups on the phenyl rings can significantly enhance the hyperpolarizability. mdpi.com

Excited-State Calculations (e.g., TD-DFT for Photophysical Properties)

Time-dependent DFT (TD-DFT) is a powerful computational tool for studying the excited states of molecules and predicting their photophysical properties, such as UV-Vis absorption spectra and fluorescence. researchgate.netresearchgate.net For fluorescent dyes like pyrazole derivatives, TD-DFT can calculate the energies of electronic transitions, which correspond to the absorption of light. researchgate.net

These calculations can help to understand the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule. icm.edu.pl The calculated absorption and emission wavelengths can be compared with experimental data to validate the computational model. researchgate.net In some cases, TD-DFT calculations have been shown to accurately reproduce experimental optical properties. researchgate.net

Molecular Docking Studies (where applicable in theoretical biological context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of medicinal chemistry, it is widely used to predict the binding affinity and interaction of a small molecule (ligand), such as this compound or its derivatives, with the active site of a biological target, typically a protein or enzyme. nih.govresearchgate.net

Derivatives of this compound have been investigated as potential anticancer agents. nih.govresearchgate.net Molecular docking studies have been employed to understand how these compounds might interact with specific cancer-related proteins. For example, derivatives have been docked into the active sites of targets like Aurora-A kinase and cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivative and the amino acid residues of the protein's binding site. rsc.orgresearchgate.net This information is invaluable for the rational design of more potent and selective inhibitors. nih.govresearchgate.net For instance, docking studies of a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives helped to elucidate their binding mode within Aurora-A kinase. nih.gov Similarly, docking simulations of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives provided insights into their potential inhibition of CDK2. researchgate.net

Theoretical Studies on Reaction Mechanisms and Pathways for Pyrazole Formation

The formation of the pyrazole ring, the core of this compound, has been the subject of various computational and theoretical investigations. These studies, primarily employing Density Functional Theory (DFT), provide deep insights into the reaction mechanisms, transition states, and the factors governing the regioselectivity and kinetics of pyrazole synthesis. While studies focusing exclusively on this compound are specific, the general principles of pyrazole formation from common precursors like chalcones and hydrazines are well-established through computational chemistry.

The most common synthetic route to this class of pyrazoles involves the reaction of a 1,3-dicarbonyl compound or its α,β-unsaturated ketone equivalent (a chalcone) with a hydrazine (B178648) derivative. In the case of this compound, this would typically involve a precursor like 1,2,3-triphenyl-1,3-propanedione or a related chalcone (B49325) reacting with hydrazine. Theoretical studies have elucidated the intricate steps of this condensation reaction.

Another significant pathway for pyrazole synthesis is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, between a dipolarophile (like an alkyne or alkene) and a 1,3-dipole (like a diazo compound or nitrilimine). tandfonline.comwikipedia.org This method offers a high degree of control over the regiochemistry of the final product.

Theoretical investigations have explored two primary mechanistic pathways for the reaction of α,β-unsaturated carbonyls with hydrazines: a Michael-type addition followed by cyclization and dehydration, or an initial condensation followed by intramolecular cyclization. koreascience.krresearchgate.net DFT calculations help to determine the energetically most favorable route by calculating the activation energies of the transition states for each step. rsc.orgrsc.org

For instance, in the reaction of chalcones with hydrazine, the initial step is often a nucleophilic attack of the hydrazine nitrogen on the β-carbon of the chalcone (Michael addition). researchgate.net This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazoline ring, which can then be oxidized to the aromatic pyrazole. Computational models can predict the stability of the intermediates and the energy barriers associated with each step.

A study on the synthesis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives from chalcones and hydrazine hydrate (B1144303) utilized DFT calculations at the B3LYP/6-311++G(d,p) level to analyze the frontier molecular orbitals (FMOs) and determine the chemical reactivity. tandfonline.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter for the dynamic stability of the system. tandfonline.com

Furthermore, theoretical studies on the 1,3-dipolar cycloaddition reactions to form pyrazoles have provided detailed mechanistic insights. mdpi.comscispace.com These studies, often using MEDT (Molecular Electron Density Theory), analyze the electron localization function (ELF) to understand the nature of the bond-forming processes. mdpi.com The regioselectivity of the cycloaddition, which is crucial for obtaining the desired substitution pattern on the pyrazole ring, is explained by analyzing the intermolecular interactions and the energies of the transition states for different addition modes. mdpi.com

The table below summarizes representative data from computational studies on pyrazole formation, highlighting the methods used and the key findings that are applicable to understanding the synthesis of this compound.

| Computational Method | System Studied | Key Findings | Reference |

| DFT (B3LYP/6-311G(d,p)) | 1,3-dipolar cycloaddition of nitrilimines and thioaurones | The reaction follows a carbenoid-type (cb-type) mechanism. Intermolecular interactions govern the observed regioselectivity. | mdpi.com |

| DFT (B3LYP/6-311++G(d,p)) | Synthesis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole from chalcones | FMO analysis indicates intramolecular charge transfer. The HOMO-LUMO gap is a significant parameter for determining chemical reactivity and stability. | tandfonline.com |

| DFT (B3LYP/6-311G) | Synthesis of chalcone bearing a pyrazoline ring | The HOMO-LUMO energy gap for a stable structure was calculated to be 3.7374 eV. | nih.gov |

| DFT (M062X/6–31+G(d,p)) | Intramolecular 1,3-dipolar cycloadditions | Computed transition state energies align with the experimentally observed spirocyclic products, indicating a high barrier for alternative rearrangement pathways. | nih.gov |

These theoretical investigations, by providing a molecular-level understanding of the reaction pathways, are invaluable for optimizing reaction conditions and designing synthetic strategies for complex pyrazole derivatives like this compound.

Applications in Advanced Materials Science: Photophysical and Electronic Properties

Luminescence and Fluorescence Properties of Triphenylpyrazoles

Triphenylpyrazole derivatives are recognized for their luminescent properties, emitting light after absorbing photons. This characteristic is central to their application in various optical technologies.

The fluorescence quantum yield (ΦF) is a critical parameter that measures the efficiency of the fluorescence process. For pyrazole (B372694) derivatives, this value can be influenced by substituents and the surrounding environment. For instance, certain pyrazoline derivatives exhibit intense green fluorescence with a quantum yield of 0.29 in acetonitrile (B52724). psu.edu In another study, a tetraarylpyrazole derivative in acetonitrile showed a quantum yield of 0.35. rsc.org The introduction of different functional groups can tune these properties; for example, ferrocenyl-pyrazolyl ligands have shown quantum yields of up to 26%. researchgate.net Research on pyrazolo[4,3-b]pyridine derivatives has demonstrated that the quantum yield can be significantly increased from 35% to 65% in the presence of certain analytes. nih.gov

Table 1: Fluorescence Quantum Yields of Various Pyrazole Derivatives

| Compound/Derivative Class | Solvent/Condition | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| Pyrazolinopiperidines (PyP) | Acetonitrile | 0.29 | psu.edu |

| Tetraarylpyrazole (4a) | Acetonitrile | 0.35 | rsc.org |

| Ferrocenyl-triazolyl ligand (L2) | Not specified | 26% | researchgate.net |

| Pyrazolo[4,3-b]pyridine (62) | In presence of BF3 | 65% | nih.gov |

| Pyrazoline-BODIPY hybrid (4) | Not specified | 30% | nih.gov |

| 1-(2-Pyridyl)-4-styrylpyrazoles | Not specified | up to 66% | acs.org |

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon is observed in certain pyrazole derivatives, particularly those with specific hydrogen-bonding configurations. nih.govresearchgate.net The ESIPT mechanism in 5-(2-pyridyl) 1-H-pyrazoles has been confirmed through spectroscopic and relaxation dynamics studies. nih.gov The efficiency of ESIPT can be influenced by the molecular structure, with more rigid structures potentially hindering the process. rsc.org In some pyrano[2,3-c]pyrazole derivatives, ESIPT can lead to dual solvent-dependent fluorescence. rsc.org The ESIPT reaction of 5-hydroxypyrano[2,3-c]pyrazoles results in well-resolved two-band fluorescence. scilit.com

While many organic compounds exhibit strong fluorescence in dilute solutions, their emission is often quenched in the solid state due to intermolecular interactions. nih.gov However, some triphenylpyrazole derivatives show significant solid-state luminescence. psu.eduresearchgate.net For example, certain pyrazolinopiperidine derivatives exhibit intense green fluorescence in the solid state. psu.edu The introduction of fluorine atoms into a pyrazoline derivative has been shown to result in strong blue light emission in the solid state with a fluorescence quantum yield of up to 41.3%, attributed to the formation of intra/intermolecular C-H···F bonds that impede molecular motion. nih.gov Some boron compounds based on pyrazole also exhibit bright solid-state fluorescence with quantum yields ranging from 0.18 to 0.80. hbni.ac.in

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Organic Light-Emitting Diode (OLED) Applications

The unique electronic and photophysical properties of triphenylpyrazole derivatives make them suitable for use in Organic Light-Emitting Diodes (OLEDs).

Triphenylpyrazole derivatives can function as the emissive layer in OLEDs, where they are responsible for generating light. Their high fluorescence quantum yields and strong fluorescence properties are advantageous for this application. researchgate.net The conjugated π-system of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole, for instance, enables its use as a hole-transporting layer in OLEDs, achieving a luminance efficiency of 12 cd/A. Pyrazoline derivatives are particularly noted for their use as emissive materials in OLEDs due to their high fluorescence quantum yields. researchgate.net

Efficient charge transport is crucial for the performance of OLEDs. Triphenylpyrazole derivatives can act as either hole-transporting materials (HTMs) or electron-transporting materials (ETMs). The electron-rich nature of the pyrazole unit contributes to its good electron-donating and high hole transfer efficiency. researchgate.net Theoretical and experimental studies have shown that the HOMO energy levels of some pyrazoline derivatives are compatible with common electrode materials, making them suitable for hole transport. researchgate.net The hole transport mobility for certain pyrazolines has been measured to be in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹. researchgate.net The incorporation of triphenylborane (B1294497) into polymer backbones can enhance the charge transport properties of organic materials used in OLEDs. alfa-chemistry.com

Table 2: Charge Transport Properties of Pyrazole Derivatives

| Derivative Class | Property | Value | Reference |

|---|---|---|---|

| Pyrazolines | HOMO Energy Level | -4.8 to -5.2 eV | researchgate.net |

| Pyrazolines | Hole Transport Mobility | 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹ | researchgate.net |

| 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole | Luminance Efficiency in OLED | 12 cd/A |

Device Performance and Electroluminescence Characteristics

The electroluminescent properties of pyrazole derivatives have positioned them as valuable materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net While specific device performance data for 1,3,4-Triphenyl-1H-pyrazole is not extensively detailed, related isomers and derivatives have been successfully incorporated into OLEDs, primarily serving as hole-transporting or emissive materials. researchgate.netresearchgate.net

For instance, the isomer 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole has been utilized in the hole-transporting layers of OLEDs. Devices incorporating this material have demonstrated promising performance metrics. More complex structures, such as 1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, have also been investigated as emissive materials in OLEDs. nih.gov Furthermore, cationic iridium (III) complexes that use 1-phenyl-1H-pyrazole as a ligand have been developed into highly efficient phosphorescent dyes for OLEDs, capable of producing bright electrophosphorescence. researchgate.net Pyrazoline derivatives are particularly noted for their utility as blue emitters in OLEDs. researchgate.netresearchgate.net The photoluminescence intensity of triphenyl pyrazoline derivatives can be enhanced when doped into a poly(N-vinylcarbazole) (PVK) host, indicating efficient energy transfer from the host to the pyrazoline dopant. researchgate.net

Table 1: Example Performance of an OLED with a Related Pyrazole Derivative

| Compound | Role in OLED | Luminance Efficiency (cd/A) | Reference |

|---|---|---|---|

| 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole | Hole-Transporting Layer | 12 |

Non-Linear Optical (NLO) Material Development

The conjugated π-system inherent in the triphenyl-pyrazole structure makes it a compelling candidate for non-linear optical (NLO) applications. bohrium.com NLO materials are crucial for technologies involving the manipulation of light, such as frequency conversion and optical switching. Pyrazole derivatives have been shown to possess substantial NLO properties, which can be fine-tuned through synthetic modifications. researchgate.net

Second-Order Hyperpolarizability Assessment

The NLO response of a molecule is quantified by its hyperpolarizability. The first-order hyperpolarizability (β), which relates to the second-harmonic generation (SHG) effect, is a key parameter for assessing NLO activity. While data for this compound is limited, studies on related pyrazole and pyrazoline derivatives demonstrate their significant NLO potential. lookchem.com Theoretical and experimental investigations have confirmed that these organic compounds can exhibit SHG efficiencies several times larger than that of standard inorganic materials like potassium dihydrogen phosphate (B84403) (KDP). lookchem.com

Computational studies using Density Functional Theory (DFT) have been employed to predict the hyperpolarizability of various pyrazole derivatives. researchgate.net These calculations indicate that many of these compounds possess large β values, suggesting they are promising candidates for NLO materials. researchgate.net

Table 2: Second-Order Hyperpolarizability of Related Pyrazole Derivatives

| Compound Type | Hyperpolarizability (β₀) Value (esu) | Comparison | Reference |

|---|---|---|---|

| Substituted Pyrazole Derivatives | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ | Greater than urea (B33335) | researchgate.net |

| (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide | 29.86 × 10⁻³⁶ | Larger than urea and p-nitroaniline (pNA) | dergipark.org.tr |

Structure-Property Relationships for NLO Activity

The relationship between the molecular structure of pyrazole derivatives and their NLO activity is a critical area of research. The NLO response is heavily dependent on the electronic characteristics of the molecule, which can be modulated by introducing different functional groups. A key strategy for enhancing NLO properties is to create a donor-acceptor (D-π-A) system within the molecule.

Fluorescent Sensor Design and Development

The inherent fluorescence of the pyrazole core has been widely exploited in the design and development of chemosensors for detecting various analytes, particularly metal ions. rsc.org These sensors typically operate via mechanisms such as fluorescence quenching or enhancement upon binding with the target analyte. acs.orgtypeset.io The design often involves coupling the pyrazole fluorophore to a specific receptor unit that selectively interacts with the analyte.

Derivatives of this compound, such as 1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolines, have been synthesized to act as fluorescent sensors for various inorganic cations. nih.gov The sensing mechanism in these molecules can involve a photoinduced electron transfer (PET) process from an electron-donating receptor (like an amine group) to the pyrazoloquinoline fluorophore. nih.gov When the receptor binds to a metal cation, this electron transfer is retarded, leading to a significant change in the fluorescence signal, such as a bathochromic (red) shift and changes in intensity. nih.gov

Other mechanisms are also utilized, such as the twisted intramolecular charge transfer (TICT) process. In some sensor designs, the binding of a metal ion increases the structural rigidity of the molecule, inhibiting TICT and causing fluorescence quenching. acs.org The selectivity of these sensors can be very high, allowing for the detection of specific ions even in the presence of other competing metals. typeset.io

Table 3: Examples of Fluorescent Sensors Based on Triphenyl Pyrazole and Related Derivatives

| Sensor Compound Type | Detected Analytes | Sensing Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| 1,3,4-Triphenyl-1H-pyrazolo[3,4-b]quinoline derivative | Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺, Zn²⁺ | Retardation of Photoinduced Electron Transfer (PET) | Bathochromic shift in fluorescence | nih.gov |

| 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Twisted Intramolecular Charge Transfer (TICT) Inhibition | Fluorescence quenching | acs.org |

| Pyrazoline-based sensor (PFM) | Fe³⁺ | Paramagnetic Fluorescence Quenching | "Turn-Off" fluorescence | typeset.io |

Derivatization and Functionalization Strategies for the 1,3,4 Triphenyl 1h Pyrazole Scaffold

Regioselective Functionalization Techniques

The functionalization of the pyrazole (B372694) ring is challenging due to the potential for multiple regioisomers. nih.gov However, several methods have been developed for the regioselective modification of pyrazole systems, which can be applied to the 1,3,4-triphenyl-1H-pyrazole scaffold. The pyrazole moiety has four sites available for the introduction of a wide array of substituents to achieve desired properties. tandfonline.comnih.gov

One key challenge is the selective functionalization of the C3 position, which often exhibits lower reactivity compared to other positions, especially when C4 and C5 are unsubstituted. A novel strategy to overcome this involves the use of pyrazole N-oxides, which can react with aryne coupling partners under mild conditions to regioselectively yield C3-hydroxyarylated pyrazoles. This method is significant as it does not require blocking groups at the C4 and C5 positions to achieve regioselectivity.

Palladium-catalyzed reactions represent another powerful tool for regioselective synthesis. A one-pot, palladium-catalyzed oxidative carbonylation of arylhydrazines and alkynes has been developed to produce trisubstituted pyrazoles with excellent regioselectivity. For example, the reaction of phenylhydrazine (B124118) hydrochloride and phenylacetylene (B144264) under optimized conditions with a palladium acetate (B1210297) catalyst and a CO/O₂ atmosphere yielded 1,3,5-triphenyl-1H-pyrazole, demonstrating precise control over substituent placement. Such catalytic systems could be adapted for the specific functionalization of the this compound scaffold.

Furthermore, electrophilic substitution reactions on the pendant phenyl groups offer another avenue for functionalization. The electron-rich nature of the phenyl rings allows for reactions like halogenation or nitration, enabling further derivatization at various positions on these rings.

Introduction of Diverse Substituents for Property Modulation

The introduction of various substituents onto the pyrazole scaffold is a primary strategy for fine-tuning its electronic, photophysical, and biological properties. tandfonline.comresearchgate.net The nature and position of the substituent can dramatically influence the molecule's activity and characteristics. researchgate.net

In the context of biological activity, strategic substitution has been used to develop potent therapeutic agents. For instance, studies on 1,5-diaryl pyrazole derivatives as tyrosinase inhibitors revealed that the substituents on the aryl rings at positions 1 and 5 are critical for activity. nih.gov Compounds with specific substitutions showed significantly lower IC₅₀ values, indicating that modifying the electronic and steric properties of these rings can enhance biological efficacy. nih.gov While these examples are not on the 1,3,4-isomer, they highlight the principle of property modulation through substitution.

The table below summarizes findings from research on various substituted pyrazoles, illustrating how different functional groups can modulate biological and physical properties.

| Scaffold | Substituent & Position | Modulated Property | Research Finding | Reference |

| 1,5-Diaryl Pyrazole | 4-chlorophenyl at C5 | Tyrosinase Inhibition | Exhibited potent inhibitory activity against mushroom tyrosinase. | nih.gov |

| 1,5-Diaryl Pyrazole | 3-methyl on pyrazole ring | Tyrosinase Inhibition | Showed considerably greater potency compared to other tested compounds. | nih.gov |

| 1-Phenyl-2-pyrazoline | Electron-donating/withdrawing groups on C3/C5 aryl rings | Electrochemical Properties | The first reduction potential is sensitive to the nature and position of the aryl substituent. | researchgate.net |

| 1-Phenyl-2-pyrazoline | Trifluoromethyl and 2,4-dichloro phenyl substituents | Photophysical Properties | These substituents cause notable changes in photophysical properties, unlike other groups which have a negligible influence. | researchgate.net |

| Pyrazole Derivative | Carboxamide group at C4 | Anticancer Activity | N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been evaluated as potential anticancer agents. | globalresearchonline.net |

This data demonstrates that by strategically introducing substituents—such as halogens, alkyl groups, or more complex moieties—researchers can systematically alter the properties of the pyrazole core for specific applications. tandfonline.comnih.govresearchgate.net

Synthesis of Pyrazole-Based Hybrid Structures (e.g., Pyrazole-Triazole Systems)

Creating hybrid molecules by linking the pyrazole scaffold to other heterocyclic systems, like triazoles, is a prominent strategy for developing novel compounds with enhanced or unique properties. beilstein-journals.orggrowingscience.com The combination of these two nitrogen-rich heterocycles has led to molecules with interesting biological activities. researchgate.net

A versatile and widely used method for synthesizing pyrazole-triazole hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. beilstein-journals.orgchemrxiv.org A general route involves preparing a pyrazolyl azide (B81097), which is then reacted with a terminal alkyne to form the 1,2,3-triazole ring. beilstein-journals.org

A particularly effective strategy allows for the N-functionalization of the pyrazole ring before the triazole unit is attached. This is achieved by using triazenylpyrazoles as stable precursors. The synthesis pathway is as follows:

Formation of Triazene (B1217601) : An aminopyrazole is converted into a diazonium salt and then reacted with a secondary amine (like diisopropylamine) to form a stable 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursor. beilstein-journals.orgresearchgate.net

N-Functionalization : A diverse range of aliphatic and aromatic substituents can be introduced at the N1 position of the pyrazole ring via nucleophilic substitution using organohalides. beilstein-journals.orgresearchgate.net

Conversion to Azide : The triazene group is then converted into a potentially hazardous azide intermediate, which can be used immediately in the next step. One-pot strategies have been developed to avoid the isolation of this intermediate. beilstein-journals.orgchemrxiv.org

CuAAC Reaction : The pyrazolyl azide undergoes a cycloaddition reaction with various alkynes in the presence of a copper catalyst to yield the final pyrazole-triazole hybrid structure. beilstein-journals.orgresearchgate.net

This methodology has been used to successfully create a library of over 50 multi-substituted pyrazole-triazole hybrids, demonstrating its robustness and tolerance for a wide range of functional groups on both the pyrazole and the incoming triazole moiety. beilstein-journals.org

Post-Synthetic Modification Approaches

Post-synthetic modification refers to the chemical transformation of a fully formed heterocyclic scaffold. This approach allows for the late-stage diversification of a core structure like this compound, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. mdpi.com

One common post-synthetic modification involves the functionalization of a pre-installed group. For example, a triphenylpyrazole carboxylic acid derivative can be synthesized and then readily converted into a variety of other functional groups. researchgate.netresearchgate.net The carboxylic acid can be transformed into its more reactive acid chloride, which then serves as a versatile intermediate for reactions with various nucleophiles to form corresponding esters or amides. researchgate.netresearchgate.net

Another key strategy is the electrophilic substitution on the pendant phenyl rings of the triphenylpyrazole core. The electron-rich character of these aromatic rings makes them susceptible to reactions such as:

Halogenation : Introduction of bromine or chlorine.

Nitration : Introduction of a nitro group, which can be further reduced to an amine for subsequent modifications.

Sulfonation : Introduction of a sulfonic acid group.

These reactions allow for the installation of functional handles on the periphery of the molecule, which can then be used for further coupling reactions or to modulate the steric and electronic profile of the compound.

Advanced Theoretical and Mechanistic Insights into Pyrazole Ring Chemistry

Electronic Distribution and Aromaticity of Pyrazole (B372694) Systems

The pyrazole ring is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. It is classified as an aromatic system, a property that governs much of its chemical behavior. globalresearchonline.netajptonline.com The aromaticity arises from a cyclic, planar arrangement of atoms with a delocalized π-electron system containing 4n+2 electrons, conforming to Hückel's rule.

The two nitrogen atoms within the pyrazole ring have distinct electronic roles. One nitrogen atom, designated as N1 (the 'pyrrole-like' nitrogen), is sp2-hybridized and contributes two electrons to the aromatic sextet from its p-orbital. ajptonline.com The other nitrogen, N2 (the 'pyridine-like' nitrogen), is also sp2-hybridized, but its lone pair of electrons resides in an sp2 orbital in the plane of the ring and is not part of the aromatic π-system. ajptonline.compharmajournal.net This nitrogen contributes only one electron to the aromatic sextet. This electronic arrangement makes the pyrazole ring a π-excessive heterocycle, meaning the five-membered ring shares six π-electrons. nih.gov

The presence of three phenyl substituents in 1,3,4-triphenyl-1H-pyrazole significantly influences the electronic landscape of the molecule through inductive and resonance effects, though the core aromaticity of the pyrazole ring is maintained. Computational studies on pyrazole systems confirm their aromatic character. icmab.es However, the fusion of the pyrazole ring with other systems can alter its aromaticity; for instance, fusion with a carborane cage can lead to a loss of aromaticity in the pyrazole moiety, resulting in a non-aromatic pyrazoline structure. icmab.es In this compound, the phenyl groups are appended, not fused, and thus are expected to interact with the pyrazole π-system without disrupting its fundamental aromaticity.

Table 1: Physicochemical Properties of this compound

Nucleophilic and Electrophilic Reactivity Patterns of the Pyrazole Ring

The electronic distribution in the pyrazole ring dictates its reactivity towards electrophiles and nucleophiles. The pyridine-like nitrogen (N2) acts as a weak base and is the primary site of attack by electrophiles such as protons. pharmajournal.net For electrophilic substitution on the carbon atoms of the ring, the C4 position is the most reactive due to the directing effects of the two nitrogen atoms. globalresearchonline.netnih.gov Unsubstituted or suitably substituted pyrazoles readily undergo reactions like halogenation, nitration, and sulfonation at the C4 position. globalresearchonline.net

In the case of This compound , the C4 position is already occupied by a phenyl group, thus precluding direct electrophilic substitution at this site on the pyrazole core. Any electrophilic attack would be directed to the appended phenyl rings. The N1 nitrogen, being 'pyrrole-like', is generally unreactive towards electrophiles but can be deprotonated by a strong base, after which the resulting anion can react with various electrophiles, such as alkyl halides or acyl chlorides. pharmajournal.net

Nucleophilic attacks on the pyrazole ring are less common due to its electron-rich nature but are known to occur at the C3 and C5 positions, especially if the ring is activated by electron-withdrawing groups. nih.gov The reactivity of this compound and its derivatives is central to the synthesis of more complex molecules. For example, N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and studied for their biological activities. nih.gov

Stereochemical and Conformational Analysis of Triphenylpyrazole Derivatives

The stereochemistry and conformation of this compound are determined by the spatial arrangement of the three bulky phenyl groups around the central pyrazole core. Significant steric hindrance between the adjacent phenyl groups forces them to twist out of the plane of the pyrazole ring. This non-planar conformation is a critical feature influencing the molecule's physicochemical properties and its interactions with biological targets.

While specific crystallographic or detailed conformational analysis data for this compound is not extensively detailed in the searched literature, insights can be drawn from related structures. For instance, in studies of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives, it was suggested that the phenyl group at the N1 position remains out of the plane of the heterocyclic ring to minimize steric interactions. tandfonline.com A similar conformation is expected for the aromatic this compound, where the N1-phenyl group is likely rotated significantly out of the pyrazole plane. The phenyl groups at C3 and C4 will also adopt non-coplanar orientations relative to the pyrazole ring and to each other to alleviate steric strain.

Molecular docking simulations of related compounds, such as N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, into the active sites of proteins further support the concept of a defined, low-energy, three-dimensional conformation. nih.gov The specific torsional angles between the phenyl rings and the pyrazole core are crucial for achieving a shape that is complementary to a biological receptor. nih.gov

Table 2: Summary of Expected Conformational Features for Triphenylpyrazole Derivatives

Future Directions and Emerging Research Avenues for 1,3,4 Triphenyl 1h Pyrazole

The unique structural and electronic properties of 1,3,4-Triphenyl-1H-pyrazole have established it as a valuable scaffold in various chemical applications. As research progresses, several key areas are emerging that promise to expand its utility and improve its accessibility. These future directions focus on enhancing the sustainability of its synthesis, deepening the theoretical understanding of its behavior through computation, broadening its use in advanced materials, and integrating its functionalities into complex, responsive systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,3,4-Triphenyl-1H-pyrazole, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis of this compound derivatives often employs multicomponent reactions. For example, describes a 43% yield for 5-methyl-1,3,4-triphenyl-1H-pyrazole using titanium-mediated coupling of alkynes and nitriles. Copper-catalyzed click chemistry (e.g., CuSO₄/ascorbic acid in THF/water at 50°C for 16 hours) is another approach, achieving ~60% yields for analogous pyrazole-triazole hybrids . Key parameters include:

-

Temperature : Elevated temperatures (50–80°C) enhance reaction rates but may reduce selectivity.

-

Catalyst loading : Optimal Cu(I) concentrations balance reactivity and side-product formation.

-

Solvent system : Biphasic THF/water mixtures improve solubility of aromatic precursors .

Reaction Conditions Yield Reference Ti-mediated, 80°C, 24h 43% CuSO₄/ascorbic acid, 50°C, 16h 60–61%

Q. How is NMR spectroscopy employed to confirm the regiochemistry of this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR, coupled with HMBC experiments, resolve substituent positions. For 5-methyl-1,3,4-triphenyl-1H-pyrazole (1h), the methyl group at δ 2.31 ppm (¹H) correlates with C-5 (δ 11.83 ppm, ¹³C), while aromatic protons show distinct splitting patterns due to para-substituted phenyl groups . HMBC cross-peaks between pyrazole N-H and adjacent carbons further confirm substitution patterns .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include disorder in phenyl rings and weak diffraction due to flexible substituents. SHELXL (via SHELX suite) refines structures using constraints for disordered regions and TWIN commands for twinned crystals . ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty, critical for validating hydrogen-bonding networks in supramolecular assemblies .

Q. How can contradictions between experimental and theoretical spectroscopic data be resolved in novel pyrazole analogs?

- Methodological Answer : Discrepancies in NMR/HRMS data often stem from dynamic effects (e.g., rotamers) or incorrect assignment of NOE correlations. For this compound, variable-temperature NMR (e.g., 298–373 K) suppresses rotameric averaging, while DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts for comparison . ESI-HRMS (e.g., m/z 333.1368 for [C₂₂H₁₈N₂Na]⁺) confirms molecular formulae, ruling out isomeric impurities .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Standardization of:

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

- Catalyst activation : Pre-reduction of Cu(II) to Cu(I) with ascorbic acid minimizes batch variability .

- Analytical validation : Cross-lab validation of NMR and melting points (e.g., mp 95–96°C for related compounds) identifies procedural deviations .

Data Analysis and Comparative Studies

Q. How does substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃ at C-3) deactivate the pyrazole ring toward electrophilic substitution but enhance oxidative coupling. Comparative studies with 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 188817-13-2) show reduced reactivity in Suzuki-Miyaura reactions versus electron-rich analogs . Hammett plots (σ values) correlate substituent effects with reaction rates .

Q. What advanced mass spectrometry techniques validate the purity of this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with ±2 ppm accuracy confirms molecular formulae, while tandem MS (MS/MS) identifies fragmentation pathways. For example, ESI-HRMS of 1h ([M+Na]⁺ at m/z 333.1368) matches theoretical values, and collision-induced dissociation (CID) reveals characteristic loss of phenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.